1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of methoxy groups on the phenyl ring and a pyrrolidine ring makes this compound unique and potentially interesting for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 1-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)ethanone: Similar structure but without the methyl group on the pyrrolidine ring.
1-(3,4-Dimethoxyphenyl)-2-(1-methylpiperidin-2-YL)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone is unique due to the presence of both methoxy groups on the phenyl ring and the methyl group on the pyrrolidine ring. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
67257-68-5 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C15H21NO3/c1-16-8-4-5-12(16)10-13(17)11-6-7-14(18-2)15(9-11)19-3/h6-7,9,12H,4-5,8,10H2,1-3H3 |
InChI Key |
RVRFITVRAQOIKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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